molecular formula C10H7F2NO2 B11893737 5,7-difluoro-3-methoxyquinolin-2(1H)-one CAS No. 1150618-28-2

5,7-difluoro-3-methoxyquinolin-2(1H)-one

Cat. No.: B11893737
CAS No.: 1150618-28-2
M. Wt: 211.16 g/mol
InChI Key: FBLJYOIUPXXQAI-UHFFFAOYSA-N
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Description

5,7-Difluoro-3-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms and a methoxy group in this compound may enhance its pharmacological properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-3-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: A suitable precursor such as 5,7-difluoro-2-nitroaniline.

    Step 1: Nitration of 5,7-difluoroaniline to introduce the nitro group.

    Step 2: Reduction of the nitro group to an amine.

    Step 3: Cyclization with an appropriate reagent to form the quinolinone core.

    Step 4: Introduction of the methoxy group via methylation.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could modify the quinolinone core or other functional groups.

    Substitution: Halogen atoms (fluorine) and the methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Quinolinone derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Some quinolinones are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to its unique structure and biological activity.

    Cancer Research: Some quinolinones have shown promise in cancer treatment research.

Industry

    Agriculture: Possible use as agrochemicals for pest control.

    Dyes and Pigments: Quinolinone derivatives are sometimes used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action for 5,7-difluoro-3-methoxyquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5,7-Difluoroquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity.

    3-Methoxyquinolin-2(1H)-one: Lacks the fluorine atoms, potentially altering its pharmacological properties.

    5,7-Dichloro-3-methoxyquinolin-2(1H)-one: Chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.

Uniqueness

5,7-Difluoro-3-methoxyquinolin-2(1H)-one is unique due to the combination of fluorine atoms and a methoxy group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

CAS No.

1150618-28-2

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

5,7-difluoro-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H7F2NO2/c1-15-9-4-6-7(12)2-5(11)3-8(6)13-10(9)14/h2-4H,1H3,(H,13,14)

InChI Key

FBLJYOIUPXXQAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2F)F)NC1=O

Origin of Product

United States

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